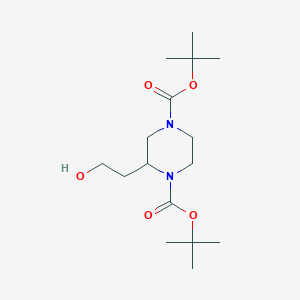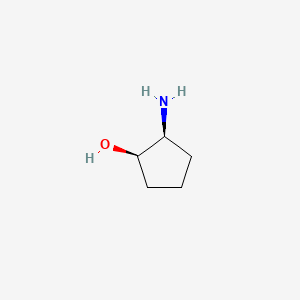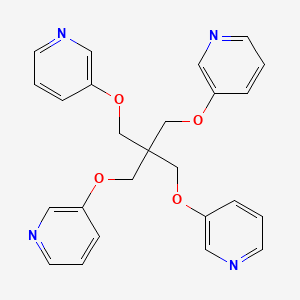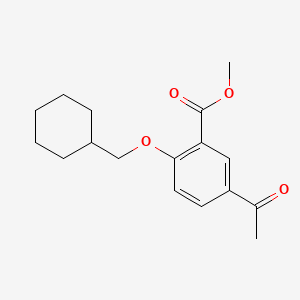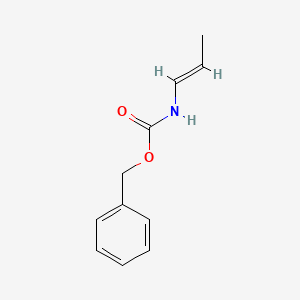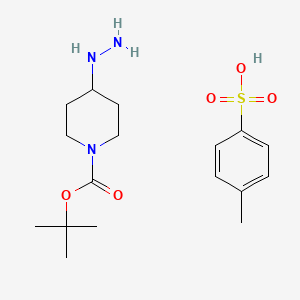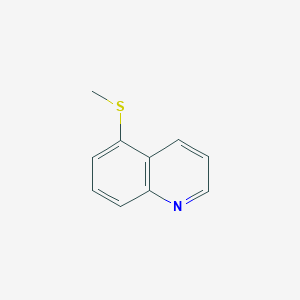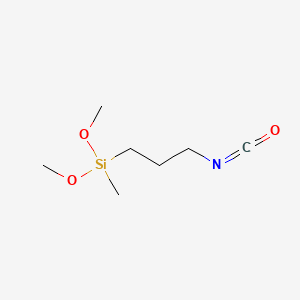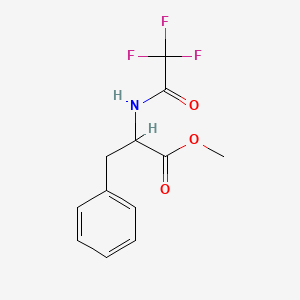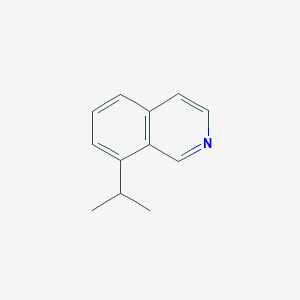![molecular formula C14H22ClNO9 B3120192 [(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate CAS No. 26108-75-8](/img/structure/B3120192.png)
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate is a complex organic compound with the molecular formula C16H23NO10 and a molecular weight of 389.357 g/mol . This compound is characterized by its multiple acetyl groups and an amino group attached to an oxane ring, making it a significant molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule, such as 2-amino-2-deoxy-D-galactose. The reaction is carried out under acidic conditions using acetic anhydride as the acetylating agent. The process involves multiple steps of protection and deprotection of hydroxyl groups to ensure selective acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis systems are often employed to enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under basic or acidic conditions to yield the corresponding hydroxyl derivatives.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Substitution: The acetyl groups can be substituted with other acyl groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Oxidation: Potassium permanganate or hydrogen peroxide.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Hydrolysis: 2-amino-2-deoxy-D-galactose derivatives.
Oxidation: Nitroso or nitro derivatives.
Substitution: Various acylated derivatives depending on the substituent used.
Scientific Research Applications
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of glycosylated drugs.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl groups can be cleaved by esterases, releasing the active aminooxan derivative, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate is unique due to its specific stereochemistry and functional groups. Similar compounds include:
2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-galactopyranose: Differing in the configuration of the amino group.
2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose: Differing in the sugar moiety.
2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-mannopyranose: Differing in the stereochemistry of the hydroxyl groups.
These compounds share similar functional groups but differ in their stereochemistry and specific biological activities, highlighting the importance of this compound in research and industrial applications.
Properties
CAS No. |
26108-75-8 |
|---|---|
Molecular Formula |
C14H22ClNO9 |
Molecular Weight |
383.78 g/mol |
IUPAC Name |
[(2R,4R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride |
InChI |
InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11?,12?,13-,14-;/m1./s1 |
InChI Key |
BQLUYAHMYOLHBX-JALBKBLRSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CC(=O)OC[C@@H]1C([C@@H](C([C@@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B3120109.png)
